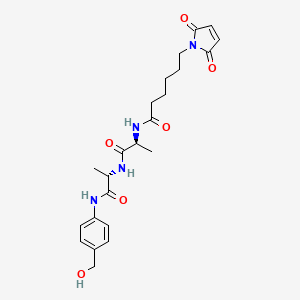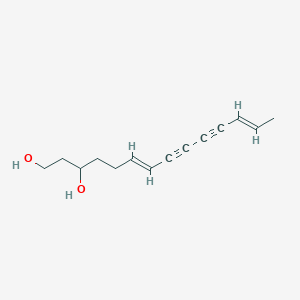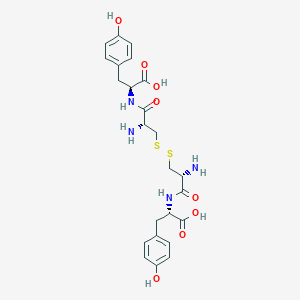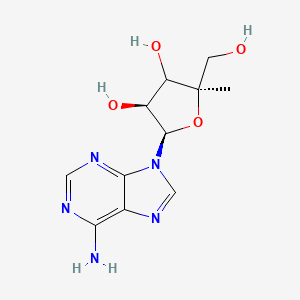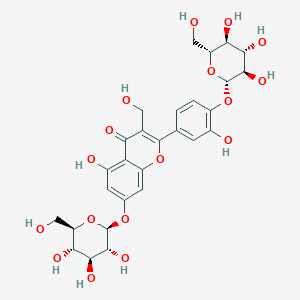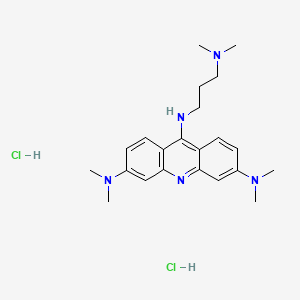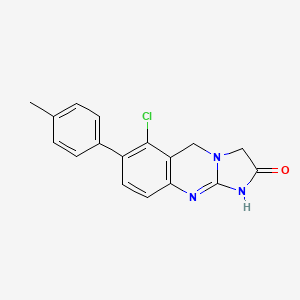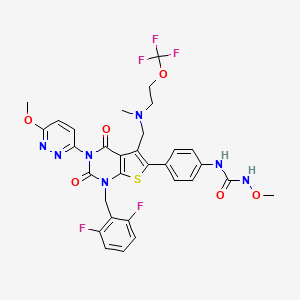
GnRH-R antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnRH-R antagonist 1 involves multiple steps, including the optimization of substituents on the core structureCommon reagents used in these reactions include organometallic reagents, halogenating agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
GnRH-R antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the core scaffold, which are then further modified to enhance the pharmacological properties of the compound .
Scientific Research Applications
GnRH-R antagonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
GnRH-R antagonist 1 exerts its effects by competitively binding to the GnRH receptor, thereby blocking the action of endogenous GnRH. This inhibition prevents the release of gonadotropic hormones, such as luteinizing hormone and follicle-stimulating hormone, from the pituitary gland. The molecular targets involved include the GnRH receptor and associated signaling pathways, such as the Gq protein pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GnRH-R antagonist 1 include:
Cetrorelix: A peptide-based GnRH antagonist used in assisted reproduction.
Elagolix: A non-peptide GnRH antagonist used in the treatment of endometriosis.
Relugolix: Another non-peptide GnRH antagonist used in the treatment of prostate cancer.
Uniqueness
This compound is unique due to its high binding affinity and potent in vitro antagonistic activity. It is also orally bioavailable and membrane-permeable, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C31H28F5N7O6S |
|---|---|
Molecular Weight |
721.7 g/mol |
IUPAC Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-5-[[methyl-[2-(trifluoromethoxy)ethyl]amino]methyl]-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |
InChI |
InChI=1S/C31H28F5N7O6S/c1-41(13-14-49-31(34,35)36)15-20-25-27(44)43(23-11-12-24(47-2)39-38-23)30(46)42(16-19-21(32)5-4-6-22(19)33)28(25)50-26(20)17-7-9-18(10-8-17)37-29(45)40-48-3/h4-12H,13-16H2,1-3H3,(H2,37,40,45) |
InChI Key |
DHHVWOROTLFBDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(F)(F)F)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


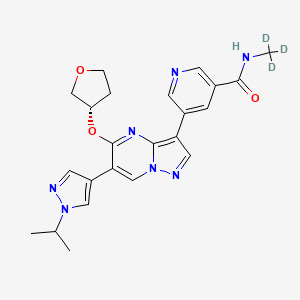

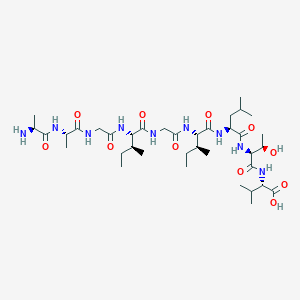
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
